molecular formula C20H17ClN2O3S2 B2568640 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 954013-98-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2568640
CAS RN: 954013-98-0
M. Wt: 432.94
InChI Key: QHSPZQRXYMTFAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . It has a molecular weight of 299.8 . The IUPAC name of the compound is {2-[(4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazole ring, which contains sulfur and nitrogen . The InChI code for the compound is 1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16) .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their potential antitumor activities. For instance, a study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, indicating the significance of benzothiazole derivatives in antitumor research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Urease Inhibition

Another study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antibacterial and urease inhibition. The compounds displayed significant activity in urease inhibition, suggesting their potential as antibacterial agents (Gull et al., 2016).

Antimicrobial Activity

Shaikh et al. (2015) synthesized a series of new (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides and evaluated them for antimicrobial, antitubercular, and antiviral activities. Several compounds exhibited good antibacterial and antifungal activity, highlighting the antimicrobial potential of benzothiazole derivatives (Shaikh et al., 2015).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs for their ligand-protein interactions and photovoltaic efficiency. The study found that these compounds show good light harvesting efficiency (LHE) and could be used in photovoltaic cells, demonstrating the versatile applications of benzothiazole derivatives in both biological and energy-related fields (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-14-3-1-13(2-4-14)11-27-20-23-16(12-28-20)10-19(24)22-15-5-6-17-18(9-15)26-8-7-25-17/h1-6,9,12H,7-8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSPZQRXYMTFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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